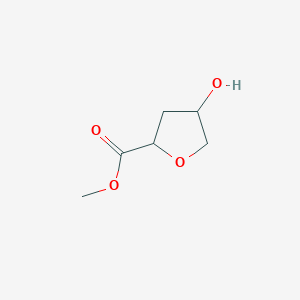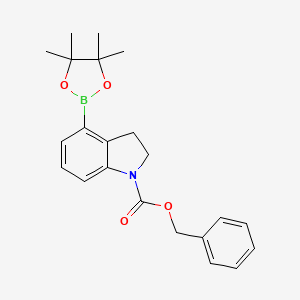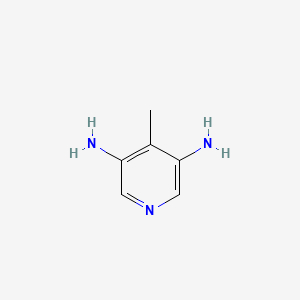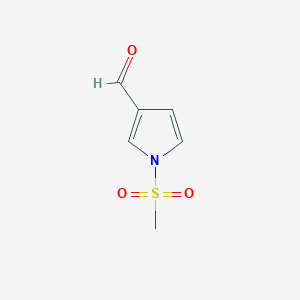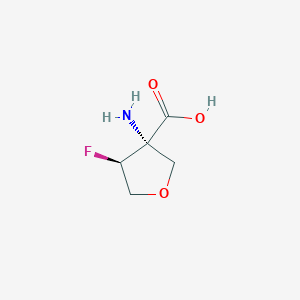
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a fluorine atom, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of aldol reactions catalyzed by enzymes such as aldolases, which provide high stereoselectivity . Another approach involves the use of organocatalytic addition reactions under specific conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-Hydroxy-4-fluorotetrahydrofuran-3-carboxylic acid
- (3S,4S)-3-Amino-4-chlorotetrahydrofuran-3-carboxylic acid
- (3S,4S)-3-Amino-4-methyltetrahydrofuran-3-carboxylic acid
Uniqueness
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the tetrahydrofuran ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H8FNO3 |
|---|---|
Molekulargewicht |
149.12 g/mol |
IUPAC-Name |
(3S,4S)-3-amino-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m1/s1 |
InChI-Schlüssel |
SKOMSHHLONMKBX-NQXXGFSBSA-N |
Isomerische SMILES |
C1[C@H]([C@](CO1)(C(=O)O)N)F |
Kanonische SMILES |
C1C(C(CO1)(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


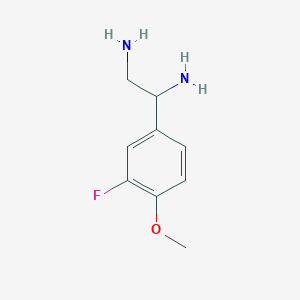
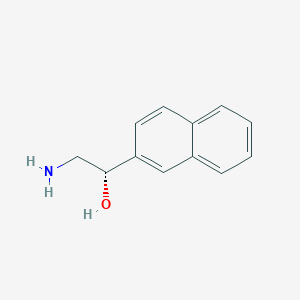
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)

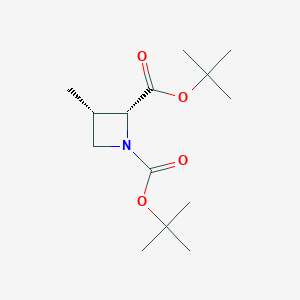

![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
